molecular formula C16H21N5O4 B2799181 1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione CAS No. 2034396-32-0

1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione

Cat. No.: B2799181
CAS No.: 2034396-32-0
M. Wt: 347.375
InChI Key: AYHFUUFYJAVACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with an ethyl group and a pyrimidin-2-yloxy group, making it a unique molecule with interesting chemical properties.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione involves its interaction with specific molecular targets. The pyrimidin-2-yloxy group can interact with nucleic acids or proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione: Unique due to its combination of piperazine and pyrimidin-2-yloxy groups.

    1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)piperidine: Lacks the piperazine ring, resulting in different chemical properties.

    1-Ethyl-4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)pyrimidine: Contains a pyrimidine ring instead of a piperazine ring, altering its biological activity.

Properties

IUPAC Name

1-ethyl-4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-2-19-9-10-21(14(23)13(19)22)16(24)20-8-3-5-12(11-20)25-15-17-6-4-7-18-15/h4,6-7,12H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHFUUFYJAVACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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